molecular formula C4H2Cl2N2OS B3111675 3,4-Dichloro-5-isothiazolecarboxylic acid amide CAS No. 18480-55-2

3,4-Dichloro-5-isothiazolecarboxylic acid amide

Cat. No.: B3111675
CAS No.: 18480-55-2
M. Wt: 197.04 g/mol
InChI Key: MSPVBHUHEVRNBH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3,4-Dichloro-5-isothiazolecarboxylic acid amide (CAS: 18480-53-0) is a heterocyclic compound featuring an isothiazole core substituted with chlorine atoms at positions 3 and 4, and a carboxylic acid amide group at position 5. Its molecular formula is C₄HCl₂NO₂S, with a molecular weight of 198.03 g/mol and a calculated LogP of 1.84, indicating moderate lipophilicity .

Synthesis
The compound is synthesized via a one-pot method involving:

Reaction of 3,4-dichloroisothiazole-5-carbonyl chloride with ammonia gas in dimethylformamide (DMF).

Subsequent reactions with thionyl chloride or phosphorus oxychloride to form the amide derivative . This efficient route avoids intermediate isolation, enhancing yield and purity .

Applications
Isothiazolecarboxamides, including this compound, are recognized for their biological activity, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2OS/c5-1-2(4(7)9)10-8-3(1)6/h(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPVBHUHEVRNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-isothiazolecarboxylic acid amide typically involves the chlorination of isothiazole derivatives. One common method is the reaction of 3,4-dichloroisothiazole-5-carboxylic acid with ammonia or amines under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained between 2-8°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination processes. The starting material, isothiazole, is chlorinated using chlorine gas in the presence of a catalyst. The resulting 3,4-dichloroisothiazole-5-carboxylic acid is then reacted with ammonia or amines to form the desired amide compound. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-isothiazolecarboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3,4-Dichloro-5-isothiazolecarboxylic acid amide serves as a versatile building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, including:

  • Oxidation : Transforming the compound into sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Converting it to amine derivatives with reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Substituting chlorine atoms with functional groups like hydroxyl or alkyl groups.

Biology

The compound exhibits notable antimicrobial and antifungal properties , making it a subject of interest in biological research. Preliminary studies suggest that it may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This mechanism could lead to potential applications in developing antimicrobial agents .

Medicine

Research is ongoing to investigate its potential as a pharmaceutical intermediate. The compound's ability to inhibit microbial growth positions it as a candidate for drug development, particularly for treating infections caused by resistant strains of bacteria and fungi .

Agriculture

This compound is recognized for its efficacy as a pesticide due to its antifungal and antibacterial properties. Studies have shown that it can enhance plant resilience against microbial infestation by mobilizing the plant's own defenses. This makes it suitable for use in agricultural applications aimed at protecting crops from unwanted microorganisms and pests .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated that it exhibited superior microbicidal effects compared to structurally similar compounds. The compound was tested against various bacterial strains and showed significant inhibition of growth, indicating its potential for development as an antimicrobial agent.

Case Study 2: Agricultural Application

In agricultural trials, the compound was applied to crops susceptible to fungal infections. Results indicated that plants treated with this compound displayed enhanced resistance to pathogens compared to untreated controls. The compound not only protected against infection but also promoted plant growth under stress conditions .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-isothiazolecarboxylic acid amide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cell wall synthesis and protein function .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 3,4-dichloro-5-isothiazolecarboxylic acid amide with other heterocyclic amides:

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP Key Applications
This compound Isothiazole Cl (3,4); CONH₂ (5) 198.03 1.84 Enzyme inhibition
3-Methylisothiazole-5-carboxamide Isothiazole CH₃ (3); CONH₂ (5) 156.62 N/A Antimicrobial agents
3-(2-Methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (3,4-dimethoxy-phenyl)-amide Isoxazole Methoxy groups; amide 398.41 N/A Not specified

Key Observations :

  • Isothiazole vs.
  • Lipophilicity : The LogP of 1.84 for the target compound suggests better membrane permeability compared to polar analogs like unsubstituted isothiazole amides .

Research Findings and Implications

  • Analytical Characterization : The compound is efficiently separated using reverse-phase HPLC (Newcrom R1 column), ensuring purity and stability in pharmaceutical formulations .
  • Therapeutic Potential: Its dichloro substitution may enhance stability and target selectivity compared to non-halogenated analogs, though in vivo studies are needed to confirm efficacy .
  • Comparative Limitations : Unlike sulfonamide hybrids, which face activity reduction due to structural complexity, the target compound’s straightforward amide linkage preserves functionality .

Biological Activity

3,4-Dichloro-5-isothiazolecarboxylic acid amide (DCIA) is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and plant growth-promoting applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C4_4H2_2Cl2_2N2_2OS
  • Molecular Weight : 198.03 g/mol
  • Structural Features : The compound features a five-membered isothiazole ring containing sulfur and nitrogen, contributing to its unique reactivity and biological properties.

DCIA exerts its biological effects primarily through the inhibition of specific enzymes involved in critical biochemical pathways. Its mechanism includes:

  • Enzyme Inhibition : DCIA binds to the active sites of certain microbial enzymes, disrupting their function and leading to antimicrobial effects. This interaction can interfere with cell wall synthesis and protein function in target organisms.
  • Plant Defense Activation : The compound has been shown to mobilize plant defenses against microbial infestations, enhancing resilience against pathogens.

Antimicrobial Properties

DCIA has demonstrated significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Key findings include:

  • Microbicidal Efficacy : In comparative studies, DCIA exhibited superior microbicidal activity compared to structurally similar compounds such as 3,4-dichloroisothiazole-5-carboxylic acid ethylamide .
  • Case Study : A study reported that DCIA effectively inhibited the growth of several fungal species, making it a potential candidate for agricultural fungicides.

Plant Growth Promotion

Research indicates that DCIA can promote plant growth by enhancing resistance to pathogens. This is particularly relevant in agricultural settings where crop protection is essential.

  • Mechanism : The compound activates the plant's innate defense mechanisms, allowing for better survival and growth under stress conditions caused by pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of DCIA compared to other related compounds:

Compound NameStructural FeaturesUnique Properties
3,4-Dichloroisothiazole-5-carboxylic acidContains carboxylic acid groupLower microbicidal activity compared to DCIA
3,4-Dichloroisothiazole-5-carboxylic acid ethylamideEthyl group instead of amineLess effective against pests
4-Chloroisothiazole-5-carboxylic acidLacks dichlorination at the 3-positionDifferent biological activity profile
2-Methylthiazole-5-carboxylic acidMethyl substitution at the 2-positionExhibits different solubility and reactivity

This comparison illustrates that while these compounds share certain structural elements, their biological activities can vary significantly due to minor structural modifications.

Research Findings and Applications

DCIA is being investigated for various applications across different fields:

  • Agriculture : As a potential pesticide or fungicide due to its antimicrobial properties.
  • Pharmaceuticals : Ongoing research aims to explore its role as a pharmaceutical intermediate in drug development .
  • Industrial Chemistry : Utilized as a building block for synthesizing more complex molecules in organic reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dichloro-5-isothiazolecarboxylic acid amide, and how can purity be optimized?

  • Methodology : The carboxylic acid precursor (CAS 18480-53-0, purity ≥98% ) can be converted to the amide via coupling reactions. A condensation reaction with an appropriate amine in the presence of a coupling agent (e.g., EDC/HOBt) under inert atmosphere is typical. For optimization, refluxing in acetic acid with sodium acetate (as a base catalyst) for 3–5 hours, followed by recrystallization from DMF/acetic acid, is recommended based on analogous procedures .
  • Purity Control : Use HPLC with UV detection (λ = 210–254 nm) or TLC (silica gel, chloroform/methanol 9:1) to verify purity ≥98% .

Q. How should researchers characterize the structural integrity of this compound?

  • Key Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., dichloro groups at C3/C4, amide linkage at C5). Compare with spectra of the carboxylic acid precursor .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected ~231 g/mol for C4_4HCl2_2N2_2OS) and fragmentation patterns .
  • X-ray Crystallography : For definitive confirmation of stereoelectronic effects in the solid state, though this requires high-purity crystals .

Q. What factors influence the stability of this compound during storage and experimental use?

  • Critical Factors :

  • Moisture Sensitivity : The amide bond may hydrolyze under acidic/basic conditions; store in a desiccator at 2–8°C .
  • Light Sensitivity : Chlorinated heterocycles often degrade under UV light; use amber vials and minimize exposure .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (likely >150°C based on isothiazole analogs) .

Q. What reactivity patterns are anticipated for the dichloro and amide substituents?

  • Dichloro Groups : Susceptible to nucleophilic substitution (e.g., with amines or alkoxides) at C3 or C4, depending on steric and electronic factors .
  • Amide Group : Participates in hydrogen bonding, influencing solubility and biological interactions. Reactivity with electrophiles (e.g., acylating agents) is limited due to resonance stabilization .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

Perform DFT calculations to map electrostatic potentials and identify reactive sites .

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like enzymes or receptors. For example, the amide group may mimic natural ligands (e.g., anandamide’s interaction with cannabinoid receptors ).

Synthesize derivatives with modified substituents (e.g., methyl or methoxy groups) and validate predictions via IC50_{50} assays .

Q. What strategies resolve contradictions in reported reactivity of dichloroisothiazole derivatives?

  • Case Study : Discrepancies in nucleophilic substitution rates may arise from solvent polarity or catalyst choice. For example, sodium acetate in acetic acid promotes regioselective substitution at C3 over C4 .
  • Resolution : Design controlled experiments varying solvents (DMF vs. THF), bases (NaHCO3_3 vs. Et3_3N), and temperatures. Monitor outcomes via 1H^1H-NMR kinetics .

Q. What advanced analytical methods address challenges in detecting degradation products?

  • Techniques :

  • LC-MS/MS : To identify hydrolysis products (e.g., carboxylic acid or amine fragments) with ppm-level sensitivity .
  • Stability-Indicating HPLC : Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradants .
  • EPR Spectroscopy : Detect radical intermediates formed under oxidative stress .

Q. How does substituent variation on the isothiazole ring affect biological activity?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance metabolic stability but may reduce solubility .
  • Hydrophobic Substituents (e.g., -CH3_3) : Improve membrane permeability but could increase off-target effects .
  • Data Validation : Compare IC50_{50} values in enzyme inhibition assays (e.g., FAAH or COX-2) with computational logP/logD predictions .

Methodological Notes

  • Contradiction Management : When replication fails, cross-validate synthetic steps (e.g., alternative coupling agents like DCC instead of EDC) and characterize intermediates rigorously .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (Hammett σ values) with bioactivity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-5-isothiazolecarboxylic acid amide
Reactant of Route 2
3,4-Dichloro-5-isothiazolecarboxylic acid amide

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